2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol
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Overview
Description
2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol is a compound that features both imidazole and pyrimidine rings These heterocyclic structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol typically involves the construction of the imidazole and pyrimidine rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as the preparation of starting materials, cyclization reactions, and purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The imidazole and pyrimidine rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The pyrimidine ring can interact with nucleic acids, affecting processes like DNA replication and transcription. These interactions disrupt normal cellular functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a single imidazole ring, used in various chemical and biological applications.
Pyrimidine: A compound with a single pyrimidine ring, important in the structure of nucleic acids.
2-[2-(1-Imidazolyl)-4-pyrimidinyl]-2-methyl-1-propanol: A similar compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both imidazole and pyrimidine rings in a single molecule provides a versatile scaffold for the development of new drugs and other functional materials.
Properties
CAS No. |
888314-14-5 |
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Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H16N4O/c1-9-6-10(12(2,3)7-17)15-11(14-9)16-5-4-13-8-16/h4-6,8,17H,7H2,1-3H3 |
InChI Key |
YIRREDULPVNWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CN=C2)C(C)(C)CO |
Origin of Product |
United States |
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